molecular formula C11H6Cl2N4OS3 B2610364 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207000-61-0

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2610364
CAS RN: 1207000-61-0
M. Wt: 377.28
InChI Key: IBPGVUHSAVHAPA-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H6Cl2N4OS3 and its molecular weight is 377.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

Innovative synthesis methods have been developed to create compounds with thiadiazole cores, showcasing the chemical versatility and potential applications of such molecules. For instance, Takikawa et al. (1985) presented a method for preparing 3,5-disubstituted 1,2,4-thiadiazoles through the oxidative dimerization of thioamides, achieving high yields under mild conditions, demonstrating a foundational approach to constructing thiadiazole frameworks (Takikawa et al., 1985).

Anticancer Properties

The search for new anticancer agents has led to the exploration of thiazole and thiadiazole derivatives. Gomha et al. (2017) synthesized a novel series of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, evaluating them as potent anticancer agents. This study highlights the therapeutic potential of structurally complex molecules containing thiazole and thiadiazole units (Gomha et al., 2017).

Antibacterial and Antifungal Activities

Research has also focused on the antibacterial and antifungal properties of thiadiazole derivatives. Yu et al. (2022) synthesized novel thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties, revealing significant antibacterial and antifungal activities. These findings suggest the potential for developing new antimicrobial agents from thiadiazole-related compounds (Yu et al., 2022).

Fungicidal Activity

The fungicidal properties of thiadiazole derivatives have been explored, with compounds showing moderate activity against various fungi. This research underscores the potential of thiadiazole derivatives in agricultural applications to protect crops from fungal pathogens (Tang Zi-lon, 2015).

Solar Cell Applications

In the field of renewable energy, thiadiazole derivatives have been investigated for their applicability in solar cell technologies. Zhou et al. (2010) studied donor-acceptor polymers incorporating alkylated dithienylbenzothiadiazole, finding that the positioning of alkyl chains significantly affects the photovoltaic efficiency of bulk heterojunction solar cells. This research demonstrates the role of thiadiazole derivatives in enhancing the performance of solar energy harvesting systems (Zhou et al., 2010).

properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4OS3/c1-4-8(21-17-16-4)10(18)15-11-14-6(3-19-11)5-2-7(12)20-9(5)13/h2-3H,1H3,(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPGVUHSAVHAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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